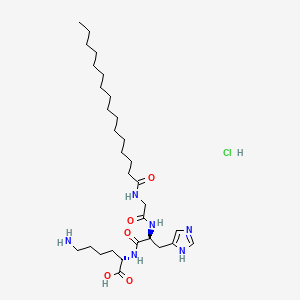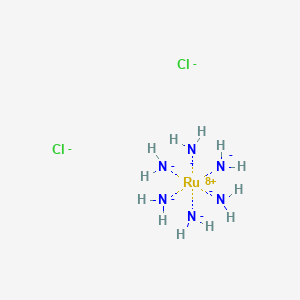
5-Chloro-3-(methoxymethyl)picolinonitrile
Overview
Description
5-Chloro-3-(methoxymethyl)picolinonitrile is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . It is a derivative of picolinonitrile, featuring a chloro and methoxymethyl substituent on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(methoxymethyl)picolinonitrile typically involves the chlorination of 3-(methoxymethyl)picolinonitrile. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(methoxymethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield 5-amino-3-(methoxymethyl)picolinonitrile, while oxidation may produce 5-chloro-3-(methoxymethyl)picolinic acid.
Scientific Research Applications
5-Chloro-3-(methoxymethyl)picolinonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(methoxymethyl)picolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. Detailed studies on its interaction with specific pathways and targets are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Chloropicolinonitrile: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
5-Chloro-2-cyano-3-nitropyridine:
5-Chloro-3-fluoropicolinonitrile: The presence of a fluorine atom instead of a methoxymethyl group changes its chemical properties and reactivity.
Uniqueness
5-Chloro-3-(methoxymethyl)picolinonitrile is unique due to the presence of both chloro and methoxymethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
5-chloro-3-(methoxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-6-2-7(9)4-11-8(6)3-10/h2,4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIYBRIEVPKSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC(=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232810 | |
| Record name | 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386986-06-6 | |
| Record name | 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1386986-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan](/img/structure/B8205942.png)

![(S)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8205948.png)


![7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B8205976.png)
![3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8205986.png)



![N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine](/img/structure/B8206014.png)
![tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8206024.png)

![5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine](/img/structure/B8206043.png)
